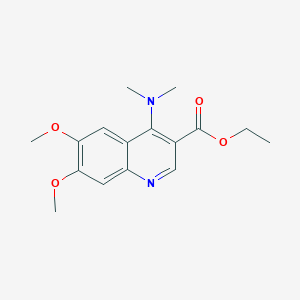

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate

Description

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate (CAS: 1279210-67-1) is a quinoline derivative characterized by a dimethylamino group at position 4, dimethoxy substituents at positions 6 and 7, and an ethyl ester at position 2. This compound is notable for its structural complexity and functional diversity, which underpin its applications in materials science and pharmaceutical research. The dimethylamino group enhances electron donation, while the methoxy and ester groups contribute to solubility and reactivity .

Propriétés

Formule moléculaire |

C16H20N2O4 |

|---|---|

Poids moléculaire |

304.34 g/mol |

Nom IUPAC |

ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate |

InChI |

InChI=1S/C16H20N2O4/c1-6-22-16(19)11-9-17-12-8-14(21-5)13(20-4)7-10(12)15(11)18(2)3/h7-9H,6H2,1-5H3 |

Clé InChI |

UDRUCJLSEGCUIW-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)OC)N(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Gould-Jacobs Cyclization

The Gould-Jacobs reaction is a cornerstone for synthesizing 4-hydroxyquinoline-3-carboxylates, which serve as intermediates for further functionalization. In this method, an aniline derivative reacts with diethyl ethoxymethylenemalonate (DEEMM) under reflux conditions, followed by thermal cyclization in high-boiling solvents like diphenyl ether.

Example Protocol

-

Starting Material : 3,4-dimethoxyaniline.

-

Reaction with DEEMM : Heated in ethanol at 80°C for 6 hours.

-

Cyclization : Reflux in diphenyl ether at 250°C for 30 minutes.

-

Intermediate : Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate.

This intermediate is subsequently chlorinated at the 4-position using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Introduction of the Dimethylamino Group

Nucleophilic Substitution at the 4-Position

The 4-chloro intermediate undergoes nucleophilic substitution with dimethylamine to introduce the dimethylamino group. This step requires careful control of temperature and solvent polarity to avoid over-alkylation or decomposition.

Optimized Conditions

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base : Triethylamine (TEA) or aqueous sodium carbonate.

-

Reaction Time : 12–24 hours.

Yield Data

Esterification and Final Product Isolation

The ester group at the 3-position is typically introduced early in the synthesis (e.g., via DEEMM). However, post-cyclization esterification methods have been reported using ethanol and acid catalysts:

Alternative Esterification Protocol

-

Starting Material : 4-(Dimethylamino)-6,7-dimethoxyquinoline-3-carboxylic acid.

-

Reagent : Ethanol, sulfuric acid (cat.).

-

Conditions : Reflux for 6 hours.

Purification and Crystallization Techniques

Solvent-Antisolvent Crystallization

High-purity (>99.5%) product is achieved by dissolving the crude compound in a polar solvent (e.g., methanol) and adding an antisolvent (e.g., hexane) to induce crystallization.

Patent-Derived Method

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Gould-Jacobs + POCl₃ | High regioselectivity | Requires toxic POCl₃ | 85–93 |

| Post-Cyclization Esterification | Flexible for late-stage modification | Lower yields | 70–78 |

| One-Pot Multistep | Reduced purification steps | Complex optimization required | 65–75 |

Scalability and Industrial Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and safety:

Analyse Des Réactions Chimiques

Types de réactions : Le 4-(diméthylamino)-6,7-diméthoxyquinoléine-3-carboxylate d’éthyle subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l’oxygène, modifiant les propriétés du composé.

Réduction : Cette réaction peut éliminer les groupes contenant de l’oxygène ou introduire des atomes d’hydrogène, modifiant la réactivité du composé.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme les halogènes ou les nucléophiles.

Réactifs et conditions courants :

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : Réactifs comme l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux avec un catalyseur au palladium.

Substitution : Réactifs comme les halogènes (chlore, brome) ou les nucléophiles (amines, thiols).

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés quinoléiques avec des groupes hydroxyle ou carbonyle, tandis que la réduction peut produire des analogues plus saturés.

Applications De Recherche Scientifique

Anticancer Activity

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate has been investigated for its potential as an antineoplastic agent. Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer cell proliferation and survival pathways. The compound's mechanism of action typically involves:

- Inhibition of Tyrosine Kinases : Targeting receptor tyrosine kinases (RTKs) that are often dysregulated in cancer, leading to reduced cell proliferation and increased apoptosis.

- Cell Cycle Arrest : Inducing cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing through the cell cycle.

The compound exhibits significant biological activities attributed to its interaction with various molecular targets:

- Modulation of Signaling Pathways : Influencing pathways critical for tumor growth and metastasis.

- Fluorescent Probes : Investigated for potential use as fluorescent markers in cellular studies .

Study on Anticancer Properties

A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, demonstrating its potential as a therapeutic agent against specific types of cancer.

Synthesis Optimization Study

Research focusing on the optimization of synthesis methods revealed that using microwave-assisted techniques significantly increased the yield of this compound while reducing reaction times. This advancement highlights the importance of efficient synthesis methods in pharmaceutical development.

Mécanisme D'action

Le mécanisme d’action du 4-(diméthylamino)-6,7-diméthoxyquinoléine-3-carboxylate d’éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et influençant les processus cellulaires. Des études détaillées sur son affinité de liaison, sa spécificité et ses effets en aval sont essentielles pour comprendre son plein potentiel.

Composés similaires :

4-(diméthylamino)benzoate d’éthyle : Connu pour son utilisation comme photoinitiateur dans les réactions de polymérisation.

4-(diméthylamino)benzoate de méthyle : Structure similaire mais avec des groupes fonctionnels différents, affectant sa réactivité et ses applications.

4-(diméthylamino)benzoate de 2-éthylhexyle : Utilisé dans les crèmes solaires en raison de ses propriétés d’absorption des UV.

Unicité : Le 4-(diméthylamino)-6,7-diméthoxyquinoléine-3-carboxylate d’éthyle se distingue par son squelette quinoléique, qui confère des propriétés électroniques et stériques uniques. Cette caractéristique structurale renforce son potentiel pour des applications diverses, ce qui en fait un composé précieux dans la recherche scientifique et les applications industrielles.

Comparaison Avec Des Composés Similaires

Substituent Variations and Reactivity

The quinoline scaffold is highly modifiable, with substituents dictating chemical and physical properties. Below is a comparative analysis of key analogs:

Electronic and Functional Group Effects

- Electron-Donating Groups (e.g., dimethylamino, methoxy): The target compound’s dimethylamino group increases nucleophilicity at position 4, facilitating reactions in polymer chemistry (e.g., resin curing) . Methoxy groups enhance solubility in polar solvents.

- Electron-Withdrawing Groups (e.g., chloro, fluoro): Compounds like ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate exhibit higher stability and altered reactivity, making them suitable for drug candidates requiring metabolic resistance .

- Steric Effects: Bulky substituents (e.g., cyclopropyl in ’s compound) reduce ring flexibility but improve binding specificity in biological targets .

Key Research Findings

- Reactivity Hierarchy: Ethyl 4-(dimethylamino) benzoate > 2-(dimethylamino) ethyl methacrylate in resin curing efficiency .

- Stability Trade-offs: Brominated analogs () offer synthetic versatility but may compromise thermal stability compared to fluorinated derivatives .

- Biological Activity: Cyclopropyl and fluoro substituents () correlate with enhanced bioactivity, likely due to improved pharmacokinetics .

Activité Biologique

Ethyl 4-(dimethylamino)-6,7-dimethoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antineoplastic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline core structure with two methoxy groups and a dimethylamino group. This configuration enhances its solubility and biological activity. The compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C14H16N2O4 |

| Molecular Weight | 276.29 g/mol |

| Functional Groups | Dimethylamino, Methoxy, Carboxylate |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation. It acts as a kinase inhibitor , targeting specific enzymes such as tyrosine kinases that play crucial roles in signaling pathways regulating cell division and survival .

Key Mechanisms:

- Inhibition of Tyrosine Kinases: The compound inhibits the activity of receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

- Cell Cycle Arrest: Studies indicate that the compound induces cell cycle arrest at the G0/G1 phase, thereby preventing cancer cells from progressing through the cell cycle .

Biological Activity Studies

Numerous studies have investigated the biological effects of this compound across various cancer models:

Anticancer Activity

- Cell Line Studies: In vitro studies using leukemia cell lines (e.g., MV4-11) demonstrated that the compound significantly reduced cell viability and induced apoptosis. The IC50 values for these effects were reported in the low micromolar range .

- Animal Models: Preclinical studies using xenograft models have shown that treatment with the compound resulted in substantial tumor growth inhibition, supporting its potential as an effective anticancer agent .

Case Studies

- Leukemia Models: A study focused on acute myeloid leukemia (AML) reported that this compound exhibited selective cytotoxicity against FLT3-ITD mutant cells compared to normal cells. This specificity is crucial for minimizing side effects associated with traditional chemotherapy.

- Mechanistic Insights: Further investigation revealed that the compound downregulated phosphorylation of critical signaling proteins such as STAT5 and ERK1/2, which are involved in cell survival and proliferation pathways. This indicates a multi-faceted mechanism of action that could be leveraged for therapeutic development .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Activity | Target | IC50 (µM) |

|---|---|---|---|

| This compound | Anticancer | FLT3, RTKs | 0.5 - 5 |

| Compound A (similar structure) | Moderate Anticancer | c-KIT | 10 - 20 |

| Compound B (different substituents) | Weak Anticancer | EGFR | >20 |

Q & A

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodology :

- Dose-Response Curves : Re-test activity across a concentration range (e.g., 0.1–100 μM) to confirm potency thresholds.

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.